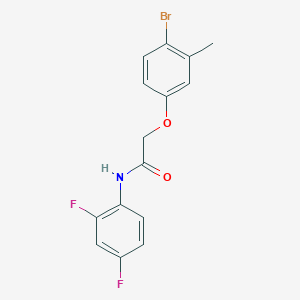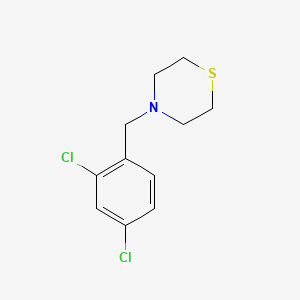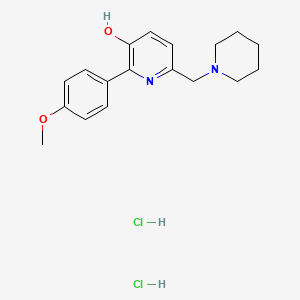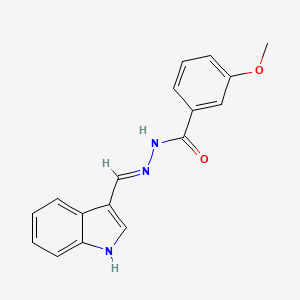
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a difluorophenyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3-methylphenol, is reacted with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion. This intermediate is then reacted with an acylating agent, such as acetyl chloride, to form 2-(4-bromo-3-methylphenoxy)acetyl chloride.
Amidation Reaction: The 2-(4-bromo-3-methylphenoxy)acetyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy and acetamide moieties can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenoxyacetamides.
Oxidation and Reduction Reactions: Formation of phenolic or alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
作用机制
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- 2-(4-bromo-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
- 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)propionamide
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both bromo and difluoro substituents, which confer distinct electronic and steric properties
属性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBRJCIWSUBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-5-[(1-acetylindol-3-yl)methylidene]-1-benzyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6047406.png)
![N-biphenyl-2-yl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6047408.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)

![ethyl [1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6047432.png)
![N-(1,4-dioxan-2-ylmethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide](/img/structure/B6047439.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B6047447.png)

![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)
![7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047470.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047493.png)
![4-{6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6047495.png)
